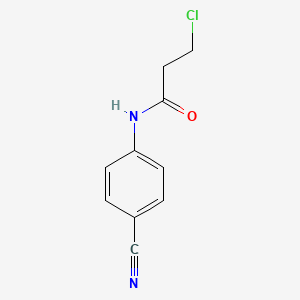
3-chloro-N-(4-cyanophenyl)propanamide
Overview
Description
3-chloro-N-(4-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications
Enantioselective Synthesis
The compound 3-chloro-1-phenyl-1-propanol, closely related to 3-chloro-N-(4-cyanophenyl)propanamide, serves as a chiral intermediate in the synthesis of antidepressant drugs. Saccharomyces cerevisiae reductase has shown high enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, indicating its potential application in asymmetric synthesis for medicinal chemistry (Choi et al., 2010).
Cyanation Reactions
The cyanation of C(sp2)-H bonds in alkenes, facilitated by rhodium catalysis using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent, illustrates a method to synthesize various acrylonitriles. This process can potentially apply to derivatives of this compound, expanding the scope of synthetic organic chemistry and medicinal compound development (Chaitanya & Anbarasan, 2015).
Luminescent Complexes
Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating phenyl-2,2‘-bipyridines suggests the utility of chlorophenyl variants, such as those structurally similar to this compound, in exploring ligand-ligand and metal-metal interactions. These complexes have implications for the development of materials with specific optical properties (Lai et al., 1999).
Inhibition Studies
Compounds structurally related to this compound have been synthesized and evaluated for their inhibitory potential against urease enzyme, demonstrating significant potency. This research avenue supports the exploration of similar compounds for their potential as therapeutic agents, particularly in designing drugs to manage conditions associated with urease activity (Nazir et al., 2018).
Cytotoxicity and Kinetic Mechanism
N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which share functional groups with this compound, have been explored for their roles as tyrosinase and melanin inhibitors. Through in vitro, in vivo, and in silico approaches, these compounds have shown promise for the development of depigmentation drugs, highlighting a direct application of similar compounds in dermatology and therapeutic treatments (Raza et al., 2019).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-chloro-N-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHLXJYCUCIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)
![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)
![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)
![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)


![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)